molecular formula C10H11BrN2 B1602997 4-Bromo-5-isopropyl-1H-indazole CAS No. 610796-21-9

4-Bromo-5-isopropyl-1H-indazole

Cat. No. B1602997
M. Wt: 239.11 g/mol
InChI Key: YKZRMRNUPRUYCW-UHFFFAOYSA-N
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Description

“4-Bromo-5-isopropyl-1H-indazole” is a chemical compound with the molecular formula C10H11BrN2 . It has a molecular weight of 239.11 . This compound is solid in its physical form .

Scientific Research Applications

Regioselective Protection and Amine Coupling in Indazoles

Research on indazoles, including 4-Bromo-5-isopropyl-1H-indazole, has shown that they can undergo regioselective protection under certain conditions, leading to novel derivatives through amine coupling reactions. This property is significant for synthesizing various biologically active compounds, highlighting the versatile nature of indazoles in medicinal chemistry and drug development (Slade et al., 2009).

Click Chemistry in Drug Discovery

The application of click chemistry, involving reactions such as the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, has found increasing use in drug discovery. This methodology, potentially applicable to indazole derivatives like 4-Bromo-5-isopropyl-1H-indazole, offers a modular, reliable, and bio-compatible approach to linking molecules, with the products often showing significant biological activity (Kolb & Sharpless, 2003).

Corrosion Inhibition by Triazole Derivatives

Studies on triazole derivatives have demonstrated their effectiveness in inhibiting corrosion of metals in acidic media. These compounds, related to indazole derivatives by their heterocyclic nature, show how structural variations can influence inhibitory efficiency, providing insights into designing effective corrosion inhibitors based on indazole structures (Bentiss et al., 2007).

Safety And Hazards

The safety information available indicates that “4-Bromo-5-isopropyl-1H-indazole” should be handled with care. It is advised to avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and do not breathe vapors/dust. Do not ingest .

properties

IUPAC Name

4-bromo-5-propan-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)7-3-4-9-8(10(7)11)5-12-13-9/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZRMRNUPRUYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626541
Record name 4-Bromo-5-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-isopropyl-1H-indazole

CAS RN

610796-21-9
Record name 4-Bromo-5-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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